5-Acetamido-2-(2-carboxyphenylthio)benzoic acid
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Overview
Description
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetamido group, a carboxyphenylthio group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acyl chloride to introduce the acetamido group. This is followed by a substitution reaction with 2-carboxyphenylthiol to form the final product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido and carboxyphenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have shown binding affinity with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The compound’s structure allows it to selectively inhibit COX-2, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: This compound shares a similar acetamido group but lacks the carboxyphenylthio moiety.
5-Phenylacetamidosalicylic acid: Similar in structure but with a phenylacetamido group instead of the carboxyphenylthio group.
Uniqueness
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
74053-20-6 |
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Molecular Formula |
C16H13NO5S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-acetamido-2-(2-carboxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H13NO5S/c1-9(18)17-10-6-7-14(12(8-10)16(21)22)23-13-5-3-2-4-11(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
YLSOFTZYQVRTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)O)C(=O)O |
solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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